N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide: is an organic compound that features a benzodioxin ring fused with a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Amination: The benzodioxin is then subjected to nitration followed by reduction to introduce an amino group at the 6-position, yielding 2,3-dihydro-1,4-benzodioxin-6-amine.
Amide Formation: The final step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the amide bond to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxin ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzodioxin derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Biological Studies: The compound is used in the study of enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide exerts its effects involves the inhibition of specific enzymes. For instance, it may inhibit enzymes involved in the inflammatory response by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The molecular targets include cyclooxygenase and lipoxygenase enzymes, which are key players in the inflammatory process.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and chemical reactivity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s ability to interact with biological targets, increase its metabolic stability, and improve its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFOLPFFJUJHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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